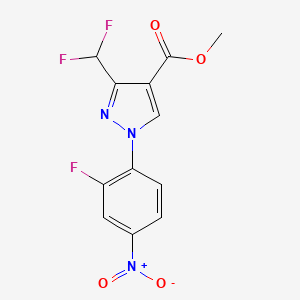

Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate

Description

Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester compound characterized by a difluoromethyl group at position 3, a 2-fluoro-4-nitrophenyl substituent at position 1, and a methyl ester at position 4 (Figure 1). This structure combines fluorine atoms and a nitro group, which are known to enhance metabolic stability, lipophilicity, and bioactivity in agrochemicals and pharmaceuticals .

Pyrazole carboxylates are widely studied for their roles as intermediates in synthetic chemistry and bioactive agents. For instance, analogs such as methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate (lacking the difluoromethyl group) have been synthesized and discontinued commercially, highlighting the importance of substituent modifications for optimizing properties .

Properties

Molecular Formula |

C12H8F3N3O4 |

|---|---|

Molecular Weight |

315.20 g/mol |

IUPAC Name |

methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C12H8F3N3O4/c1-22-12(19)7-5-17(16-10(7)11(14)15)9-3-2-6(18(20)21)4-8(9)13/h2-5,11H,1H3 |

InChI Key |

JIHBMYDHOGNXFG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1C(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Knorr-Type Cyclocondensation

The Knorr pyrazole synthesis remains a foundational method for constructing the pyrazole core. For this compound, the reaction involves a β-diketone precursor 1 and methylhydrazine (2) . The 2-fluoro-4-nitrophenyl group is introduced via electrophilic aromatic substitution or Suzuki coupling at the N1 position.

Reaction Scheme :

Key conditions include:

-

Solvent : Toluene or xylene for improved solubility of aromatic intermediates.

-

Temperature : −10°C to 0°C during cyclization to minimize side reactions.

-

Catalyst : Sodium iodide (0.2–1.0 equiv) enhances reaction rates by facilitating enolate formation.

Yield : 75–80% after recrystallization in methanol-water (35–65% v/v).

Two-Phase Ring-Closure Strategy

Biphasic Reaction System

A patented method (WO2014120397A1) employs a water-immiscible organic phase (toluene) and an aqueous phase containing methylhydrazine and a weak base (Na₂CO₃ or K₂CO₃). This approach minimizes hydrolysis of the methyl ester group while ensuring efficient cyclization.

Steps :

-

Precursor Preparation : Alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate (4) is synthesized via coupling trialkyl orthoformate with alkyl difluoroacetoacetate.

-

Cyclization : The precursor reacts with methylhydrazine in a biphasic system at −20°C to 5°C for 1–3 hours.

Advantages :

-

Regioselectivity : >99% purity due to controlled pH (5–7) and temperature.

-

Scalability : Suitable for industrial production with yields >80%.

Halogen Exchange and Fluorination

Difluoromethyl Group Introduction

The difluoromethyl group at position 3 is introduced via halogen exchange using 2,2-difluoroacetyl chloride (5) . This step is critical for achieving the desired electronic and steric properties.

Procedure :

-

Acylation : React α,β-unsaturated ester (6) with 2,2-difluoroacetyl chloride in the presence of dimethylamine or morpholine.

-

Hydrolysis : Alkaline hydrolysis (NaOH or KOH) yields α-difluoroacetyl carboxylic acid (7) .

Challenges :

-

Byproduct Formation : Competing trifluoroacetyl derivatives require careful stoichiometric control.

-

Purification : Fractional distillation or recrystallization in ethanol-water mixtures.

Nitrophenyl Functionalization

Electrophilic Nitration and Fluorination

The 2-fluoro-4-nitrophenyl moiety is introduced via nitration of a pre-functionalized phenyl ring.

Steps :

-

Nitration : Treat 2-fluoroaniline (8) with concentrated HNO₃/H₂SO₄ at 0°C to form 2-fluoro-4-nitroaniline (9) .

-

Diazotization : Convert (9) to its diazonium salt, followed by coupling with the pyrazole intermediate.

Optimization :

-

Temperature : <5°C to prevent diazonium salt decomposition.

-

Catalyst : Cu(I) salts (e.g., CuBr) improve coupling efficiency.

Esterification and Final Modification

Methyl Ester Formation

The carboxylate group at position 4 is esterified using methanol under acidic conditions.

Conditions :

-

Reagent : Acetyl chloride or thionyl chloride for in situ HCl generation.

Yield : 85–90% with purity >99% (HPLC).

Comparative Analysis of Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Knorr Cyclocondensation | β-Diketone, Methylhydrazine | Toluene, −10°C–0°C | 75–80 | 99.9 |

| Biphasic Cyclization | Alkyl difluoroacetoacetate | Na₂CO₃, two-phase system | 80–85 | 99.5 |

| Halogen Exchange | α,β-Unsaturated ester | Dimethylamine, 50–120°C | 70–75 | 98.0 |

Mechanistic Insights and Challenges

Regioselectivity Control

The N1 position’s substitution is governed by the electronic effects of the 2-fluoro-4-nitrophenyl group, which directs methylhydrazine attack via resonance stabilization. Competing regioselectivity at N2 is suppressed by steric hindrance from the difluoromethyl group.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Activity

- The compound exhibits potential anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Research indicates that pyrazole derivatives can modulate inflammatory pathways effectively, making them candidates for developing anti-inflammatory drugs .

-

Antimicrobial Properties

- Pyrazole derivatives, including methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate, have shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated their efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

-

Anticancer Potential

- The compound has been investigated for its anticancer properties. Various pyrazole derivatives have shown cytotoxic effects against different cancer cell lines, indicating their potential as chemotherapeutic agents. The structural modifications in pyrazoles can enhance their selectivity and potency against tumor cells .

Case Study 1: Anti-inflammatory Effects

A study conducted by Amer et al. (2018) examined the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of COX enzymes, leading to reduced inflammation markers in treated animal models.

Case Study 2: Antimicrobial Activity

Research published in the Egyptian Journal of Chemistry highlighted the antimicrobial efficacy of several pyrazole derivatives against common pathogens. This compound was among those tested, demonstrating effective inhibition zones comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes or receptors: Modulating their activity and affecting biochemical pathways.

Interacting with cellular components: Altering cell function and signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 3

- Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate (CAS 129768-30-5) :

Replacing the difluoromethyl group with a trifluoromethyl group increases electron-withdrawing effects but reduces steric bulk. The similarity score (0.66) reflects lower structural overlap, which may correlate with altered bioactivity and solubility . - Methyl 3-(4-Chlorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 135641-70-2): Substitution with a 4-chlorophenyl group instead of difluoromethyl introduces a halogenated aromatic system, favoring π-π stacking interactions.

Substituent Variations at Position 1

- Ethyl 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS 141573-95-7) :

The 1-methyl group (vs. 2-fluoro-4-nitrophenyl) simplifies the structure, lowering molecular weight and polarity. The similarity score (0.91) indicates close structural alignment, but the absence of the nitro group likely diminishes oxidative stability and binding affinity in biological systems . - Methyl 1-(4-Bromophenyl)-1H-Pyrazole-4-Carboxylate (CAS 1150163-77-1) :

A bromine atom at the para position of the phenyl ring enhances molecular weight and van der Waals interactions. However, bromine’s lower electronegativity compared to fluorine and nitro groups may reduce electronic effects critical for activity .

Ester Group Modifications

- 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid (CAS 176969-34-9) :

The free carboxylic acid form (vs. methyl ester) increases hydrophilicity, making it less suitable for crossing lipid membranes. This compound is likely a metabolite or synthetic precursor of ester derivatives .

Key Structural and Functional Differences (Table 1)

| Compound Name | Substituent at Position 1 | Substituent at Position 3 | Ester Group | Key Properties |

|---|---|---|---|---|

| Target Compound | 2-Fluoro-4-nitrophenyl | Difluoromethyl | Methyl | High polarity, nitro redox activity |

| Ethyl 3-(Trifluoromethyl)-pyrazole-4-carboxylate | H (unsubstituted) | Trifluoromethyl | Ethyl | Enhanced electron withdrawal |

| Methyl 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylate | H (unsubstituted) | 4-Chlorophenyl | Methyl | Aromatic halogen interactions |

| Ethyl 3-(Difluoromethyl)-1-methyl-pyrazole-4-carboxylate | Methyl | Difluoromethyl | Ethyl | Lower molecular weight, reduced polarity |

Research Findings and Implications

Stability and Reactivity

The difluoromethyl group offers moderate electron-withdrawing effects compared to trifluoromethyl, balancing reactivity and stability. The nitro group may render the compound susceptible to enzymatic reduction, a property exploitable in prodrug design .

Biological Activity

Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with several functional groups:

- Difluoromethyl group : Enhances lipophilicity and metabolic stability.

- Fluoro-nitrophenyl group : Contributes to its biological activity.

- Carboxylate ester : Influences solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C10H6F3N3O2 |

| Molar Mass | 257.17 g/mol |

| Density | 1.54 g/cm³ (predicted) |

| Boiling Point | 358.7 °C (predicted) |

| pKa | -3.37 (predicted) |

This compound exhibits notable antifungal activity primarily through the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts energy metabolism in fungal cells, leading to cell death. This mechanism aligns with other pyrazole derivatives known for their antifungal properties, making it a valuable candidate for agricultural applications as a fungicide .

Antifungal Activity

The compound has shown effectiveness against various phytopathogenic fungi, making it suitable for use as a fungicide in agriculture. Its ability to inhibit crucial metabolic pathways in fungi has been demonstrated in several studies:

- In vitro tests revealed that the compound significantly reduces fungal growth at low concentrations, showcasing its potential as an effective agricultural agent .

Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of pyrazole derivatives, including this compound, against cancer cell lines:

- MCF7 Breast Cancer Cells : The compound exhibited an IC50 value indicating potent antiproliferative activity, suggesting potential as an antitumor agent .

Enzyme Inhibition

Research indicates that this compound may also inhibit various metabolic enzymes relevant to neurodegenerative disorders:

- Inhibition studies have shown that similar pyrazole compounds can target enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .

Case Studies

Several case studies highlight the efficacy of this compound:

- Fungal Resistance Trials : Field trials demonstrated that the application of this compound significantly reduced fungal infestations in crops compared to untreated controls.

- Cytotoxicity Assays : Laboratory tests on various cancer cell lines showed that modifications in the compound's structure could enhance its cytotoxic effects, indicating a pathway for developing more effective anticancer agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate, and how can reaction purity be maximized?

- Answer : The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with fluorinated nitrobenzene derivatives. Key steps include:

- Esterification : Reacting pyrazole-4-carboxylic acid intermediates with methanol under acidic conditions to form the methyl ester .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or silica gel column chromatography to isolate high-purity product. Purity optimization may require monitoring by HPLC or NMR to remove byproducts like unreacted nitroaryl intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer :

- NMR : and NMR confirm substituent positions and fluorination patterns. For example, the difluoromethyl group (-CFH) shows distinct splitting in NMR .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally analogous pyrazole derivatives .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the critical storage conditions to ensure the compound’s stability?

- Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to moisture and light, as nitro groups are prone to photodegradation. Stability tests using accelerated aging (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Answer : Density Functional Theory (DFT) calculations can model electron-deficient aromatic rings (e.g., 2-fluoro-4-nitrophenyl) to identify reactive sites. Key parameters:

- LUMO Mapping : Highlights electrophilic centers for nucleophilic attack .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance SNAr kinetics .

Q. What strategies mitigate contradictions in reported yields for cross-coupling reactions involving this pyrazole ester?

- Answer : Discrepancies often arise from:

- Catalyst Selection : Pd(PPh) vs. CuI/ligand systems for Suzuki-Miyaura couplings. Optimize catalyst loading (1–5 mol%) and temperature (60–100°C) .

- Substrate Steric Effects : Steric hindrance from the difluoromethyl group may reduce coupling efficiency. Use bulkier ligands (e.g., XPhos) to stabilize transition states .

- Troubleshooting : Monitor reaction progress via TLC and adjust equivalents of coupling partners dynamically .

Q. How does the electron-withdrawing nitro group influence the compound’s electrochemical behavior in redox studies?

- Answer : Cyclic voltammetry (CV) reveals:

- Reduction Potentials : The nitro group undergoes reversible reduction at -0.8 to -1.2 V (vs. Ag/AgCl), which can be modulated by fluorination .

- Electron Transport : DFT-MD simulations show enhanced electron affinity, making the compound a candidate for charge-transfer materials .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in scaled-up syntheses?

- Answer :

- LC-MS/MS : Quantifies impurities <0.1% using reverse-phase C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Validates stoichiometry, particularly for fluorine and nitrogen content .

Q. How can the compound’s solubility profile be optimized for biological assays?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.